5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide
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Overview
Description
5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a phenylmethyl ether group at the 2nd position, and a pyridazinyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Etherification: The phenylmethyl ether group can be introduced by reacting the brominated benzene derivative with benzyl alcohol in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with 3-pyridazinylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide can be used under conditions such as reflux in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would yield a biaryl compound.
Scientific Research Applications
5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazinyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-[(phenylmethyl)oxy]-N-2-pyridinylbenzamide: Similar structure but with a pyridinyl group instead of a pyridazinyl group.
2-Bromo-5-methoxybenzoic acid: Similar brominated benzene ring but with a methoxy group and a carboxylic acid functional group.
Uniqueness
5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide is unique due to the presence of the pyridazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H14BrN3O2 |
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Molecular Weight |
384.2 g/mol |
IUPAC Name |
5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide |
InChI |
InChI=1S/C18H14BrN3O2/c19-14-8-9-16(24-12-13-5-2-1-3-6-13)15(11-14)18(23)21-17-7-4-10-20-22-17/h1-11H,12H2,(H,21,22,23) |
InChI Key |
QIMKYQWHJJFABT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=NN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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